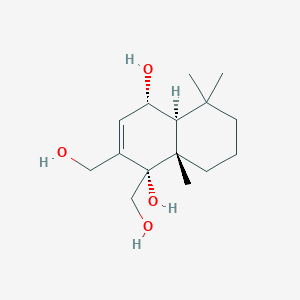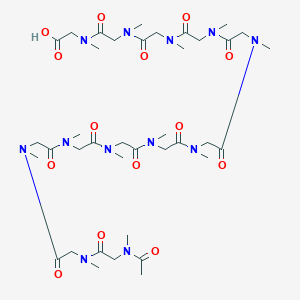
Ac-pSar12-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-pSar12-OH: is a compound used as a linker in the preparation of ligand-drug conjugates (LDCs). It is known for its high purity and stability, making it a valuable tool in scientific research and drug development . The compound has a molecular weight of 912.99 and a molecular formula of C38H64N12O14 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ac-pSar12-OH is synthesized through custom peptide synthesis methods. The synthesis involves the use of specific reagents and conditions to achieve high purity and yield . The compound is typically prepared in solid form and stored under sealed conditions to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand .
Análisis De Reacciones Químicas
Types of Reactions: Ac-pSar12-OH undergoes various chemical reactions, including substitution and conjugation reactions . These reactions are essential for its role as a linker in ligand-drug conjugates.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include solvents like water and organic solvents, as well as catalysts and other specific reagents required for peptide synthesis . The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound are ligand-drug conjugates. These conjugates are used in various scientific research applications, including drug delivery and therapeutic development .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ac-pSar12-OH is used as a linker for the preparation of ligand-drug conjugates. It helps in the synthesis of complex molecules with specific properties .
Biology: In biology, this compound is used in the study of protein conjugation and drug delivery systems. It helps in the development of targeted therapies for various diseases .
Medicine: In medicine, this compound is used in the development of therapeutic drugs. It is particularly valuable in the creation of antibody-drug conjugates (ADCs) for cancer treatment .
Industry: In the industry, this compound is used in the production of high-purity peptides and other bioactive compounds. It is also used in the development of new drug delivery systems .
Mecanismo De Acción
Mechanism: Ac-pSar12-OH acts as a linker in ligand-drug conjugates, facilitating the attachment of therapeutic agents to targeting molecules. This enhances the delivery and efficacy of the therapeutic agents .
Molecular Targets and Pathways: The molecular targets of this compound include specific proteins and receptors involved in disease pathways. By targeting these molecules, this compound helps in the precise delivery of therapeutic agents to the affected areas .
Comparación Con Compuestos Similares
- Polysarcosine
- Polyethylene glycol (PEG)
- Other peptide linkers
Uniqueness: Ac-pSar12-OH is unique due to its high purity, stability, and effectiveness as a linker in ligand-drug conjugates. Unlike other similar compounds, this compound offers better solubility and biocompatibility, making it a preferred choice in scientific research and drug development .
Propiedades
Fórmula molecular |
C38H64N12O14 |
|---|---|
Peso molecular |
913.0 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64) |
Clave InChI |
IOFCDTUBHNNIHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


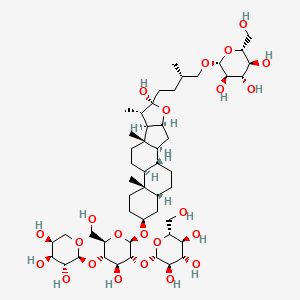


![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
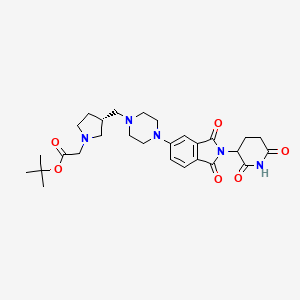


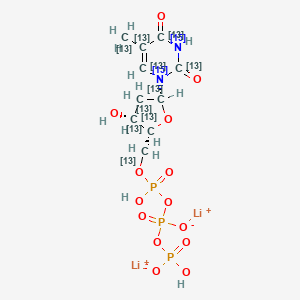



![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
